molecular formula C11H18N4O2 B1357182 Pirimicarb D6 (dimethylcarbamate D6) CAS No. 1015854-66-6

Pirimicarb D6 (dimethylcarbamate D6)

Cat. No.: B1357182
CAS No.: 1015854-66-6
M. Wt: 244.32 g/mol
InChI Key: YFGYUFNIOHWBOB-SCPKHUGHSA-N
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Description

Pirimicarb D6 (dimethylcarbamate D6) is a stable isotope labelled compound . It is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as a pesticide .


Molecular Structure Analysis

The molecular formula of Pirimicarb D6 (dimethylcarbamate D6) is C11H18N4O2 . The exact mass is 244.18063631 g/mol . The structure of Pirimicarb D6 (dimethylcarbamate D6) is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Pirimicarb D6 (dimethylcarbamate D6) has a molecular weight of 244.32 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds .

Scientific Research Applications

1. Biological Monitoring and Exposure Assessment

Pirimicarb, a carbamate insecticide, has been extensively studied for its metabolism and excretion in humans. In one study, specific metabolites of Pirimicarb were identified in the urine of workers exposed to the insecticide, highlighting its potential for biological monitoring of exposure (Hardt, Appl, & Angerer, 1999). Another research developed and validated an assay to quantify Pirimicarb metabolites in human urine, providing a method for assessing exposure from dietary sources (Sams, Patel, & Jones, 2010).

2. Electrochemical Studies and Quantification

Pirimicarb has been the subject of electrochemical studies. For instance, its oxidation processes were investigated using a boron-doped diamond electrode, leading to the development of an analytical method for its quantification in water samples (Selva, Araujo, Bacil, & Paixão, 2017).

3. Environmental Impact and Ecotoxicology

Several studies have explored the environmental impact of Pirimicarb. Research on Daphnia magna revealed the short-term and long-term effects of Pirimicarb exposure, providing insights into its ecological impact (Andersen, Tjørnhøj, Wollenberger, Slothuus, & Baun, 2006). Another study examined the interaction between Pirimicarb and calf thymus DNA, suggesting potential genotoxic effects (Zhang, Hu, & Pan, 2011).

4. Impact on Beneficial Arthropods and Integrated Pest Management

Research on Pirimicarb's selectivity towards beneficial arthropods has provided valuable insights for integrated pest management. For instance, a study found Pirimicarb to be non-toxic to certain entomophagous arthropods, making it suitable for certain agricultural practices (Helgesen & Tauber, 1974).

5. Analytical Method Development for Residue Detection

The development of analytical methods for detecting Pirimicarb residues has been a focus area. A biosensor based on multi-walled carbon nanotubes was developed for Pirimicarb quantification, indicating its potential application in food safety programs (Oliveira, Barroso, Morais, de Lima-Neto, Correia, Oliveira, & Delerue-Matos, 2013).

Mechanism of Action

Target of Action

Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .

Mode of Action

The mode of action of Pirimicarb-d6 involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, Pirimicarb-d6 causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by Pirimicarb-d6 is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .

Pharmacokinetics

It is known that pirimicarb-d6 is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .

Result of Action

The result of Pirimicarb-d6’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, Pirimicarb-d6 causes their death, thereby protecting the crops from damage .

Action Environment

The efficacy and stability of Pirimicarb-d6 can be influenced by environmental factors. For instance, it is recommended that Pirimicarb-d6 be applied under warm and calm conditions for optimal uptake by the plant .

Safety and Hazards

Pirimicarb D6 (dimethylcarbamate D6) is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . This indicates that it is toxic if swallowed and is hazardous to the aquatic environment, both in the short term and long term .

Biochemical Analysis

Biochemical Properties

Pirimicarb D6 (dimethylcarbamate D6) plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other nervous system functions. By inhibiting acetylcholinesterase, Pirimicarb D6 (dimethylcarbamate D6) increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is highly specific, as Pirimicarb D6 (dimethylcarbamate D6) binds to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .

Cellular Effects

Pirimicarb D6 (dimethylcarbamate D6) affects various cell types and cellular processes. In neurons, the increased acetylcholine levels due to acetylcholinesterase inhibition can lead to continuous stimulation of muscle fibers, potentially causing muscle spasms and paralysis. In non-neuronal cells, Pirimicarb D6 (dimethylcarbamate D6) can influence cell signaling pathways by altering the balance of neurotransmitters, which may affect gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Pirimicarb D6 (dimethylcarbamate D6) exerts its effects through the inhibition of acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that prevents acetylcholine from being hydrolyzed. This inhibition is competitive, meaning that Pirimicarb D6 (dimethylcarbamate D6) competes with acetylcholine for binding to the enzyme. The result is an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of acetylcholine receptors and continuous nerve signal transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pirimicarb D6 (dimethylcarbamate D6) can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to Pirimicarb D6 (dimethylcarbamate D6) can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression or alterations in neurotransmitter receptor sensitivity .

Dosage Effects in Animal Models

The effects of Pirimicarb D6 (dimethylcarbamate D6) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, Pirimicarb D6 (dimethylcarbamate D6) can lead to toxic effects, including muscle spasms, respiratory distress, and even death. These adverse effects are due to the excessive accumulation of acetylcholine, which overstimulates the nervous system .

Metabolic Pathways

Pirimicarb D6 (dimethylcarbamate D6) is involved in metabolic pathways related to its degradation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine. These metabolic processes can affect the overall activity and toxicity of Pirimicarb D6 (dimethylcarbamate D6), as some metabolites may retain biological activity .

Transport and Distribution

Within cells and tissues, Pirimicarb D6 (dimethylcarbamate D6) is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, Pirimicarb D6 (dimethylcarbamate D6) can accumulate in certain organelles, such as the endoplasmic reticulum, where it interacts with acetylcholinesterase .

Subcellular Localization

The subcellular localization of Pirimicarb D6 (dimethylcarbamate D6) is crucial for its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where acetylcholinesterase is abundant. This localization allows Pirimicarb D6 (dimethylcarbamate D6) to effectively inhibit the enzyme and exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting and activity of Pirimicarb D6 (dimethylcarbamate D6) within the cell .

Properties

IUPAC Name

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYUFNIOHWBOB-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583596
Record name 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015854-66-6
Record name 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015854-66-6
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